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Compound of Interest

Compound Name: 2-Amino-3-nitrobenzaldehyde

Cat. No.: B1282706 Get Quote

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum

of 2-Amino-3-nitrobenzaldehyde. Aimed at researchers, scientists, and professionals in drug

development, this document offers a comparative analysis supported by experimental data

from related compounds.

The molecular structure of 2-Amino-3-nitrobenzaldehyde contains several key functional

groups that give rise to characteristic absorption bands in an FTIR spectrum. These include a

primary aromatic amine (-NH2), an aromatic nitro group (-NO2), an aldehyde group (-CHO),

and a substituted benzene ring. By comparing the expected absorption frequencies of these

groups with the spectra of simpler, related molecules, a comprehensive interpretation can be

achieved.

Interpreting the Spectrum: A Comparative Analysis
The FTIR spectrum of 2-Amino-3-nitrobenzaldehyde is best understood by dissecting the

contributions of its constituent functional groups and comparing them to the spectra of

benzaldehyde, aniline, and nitrobenzene.

Amino Group (N-H Vibrations): Primary aromatic amines typically exhibit two distinct N-H

stretching bands in the region of 3500-3300 cm⁻¹.[1][2][3] The presence of two bands is due

to the symmetric and asymmetric stretching modes of the -NH2 group.[1][2] For comparison,

the spectrum of aniline shows these two characteristic peaks.[1] A medium to strong N-H

bending (scissoring) vibration is also expected between 1650-1580 cm⁻¹.[1]
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Nitro Group (N-O Vibrations): Aromatic nitro compounds are characterized by two strong

absorption bands corresponding to the asymmetric and symmetric stretching of the N-O

bond. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, while the

symmetric stretch is found between 1360-1290 cm⁻¹.[4][5] These bands are prominent in the

spectrum of nitrobenzene.

Aldehyde Group (C=O and C-H Vibrations): The aldehyde group gives rise to a strong

carbonyl (C=O) stretching band. In aromatic aldehydes like benzaldehyde, this peak is

typically found in the 1710-1685 cm⁻¹ region due to conjugation with the aromatic ring.[6][7]

Another diagnostic feature of aldehydes is the C-H stretching of the aldehyde proton, which

usually appears as one or two weaker bands between 2830-2695 cm⁻¹.[6]

Aromatic Ring (C=C and C-H Vibrations): The presence of the benzene ring is confirmed by

several absorption bands. Aromatic C-H stretching vibrations are observed as weak to

medium bands in the 3100-3000 cm⁻¹ region.[8][9][10] Carbon-carbon double bond (C=C)

stretching vibrations within the ring typically appear as a series of medium to sharp bands in

the 1600-1400 cm⁻¹ range.[8][9]

Data Presentation: Comparative FTIR Data
The following table summarizes the expected FTIR absorption bands for 2-Amino-3-
nitrobenzaldehyde, with comparative data from related molecules.
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Functional
Group

Vibration
Mode

Expected
Range
(cm⁻¹) for 2-
Amino-3-
nitrobenzal
dehyde

Benzaldehy
de
(Observed,
cm⁻¹)

Aniline
(Observed,
cm⁻¹)

Nitrobenzen
e
(Observed,
cm⁻¹)

Amino

N-H

Asymmetric

Stretch

3500 - 3400 - ~3442 -

N-H

Symmetric

Stretch

3400 - 3300 - ~3360 -

N-H Bend

(Scissoring)
1650 - 1580 - ~1619 -

Nitro

N-O

Asymmetric

Stretch

1550 - 1475 - - ~1520

N-O

Symmetric

Stretch

1360 - 1290 - - ~1350

Aldehyde C=O Stretch 1710 - 1685 ~1700 - -

C-H Stretch 2830 - 2700 ~2820, ~2720 - -

Aromatic C-H Stretch 3100 - 3000 ~3080 ~3030 ~3076

C=C Stretch

(in-ring)
1600 - 1400

~1600,

~1580, ~1450
~1604, ~1500 ~1477

C-N Stretch
Aromatic

Amine
1335 - 1250 - ~1281 -

Note: Observed values for benzaldehyde, aniline, and nitrobenzene are approximate and can

vary slightly based on the experimental conditions.
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Experimental Protocol: Acquiring the FTIR
Spectrum
The following protocol outlines the procedure for obtaining an FTIR spectrum of a solid sample

such as 2-Amino-3-nitrobenzaldehyde using the Potassium Bromide (KBr) pellet method.

Objective: To prepare a solid sample for FTIR analysis and acquire its transmission spectrum.

Materials:

2-Amino-3-nitrobenzaldehyde (sample)

FTIR grade Potassium Bromide (KBr), oven-dried

Agate mortar and pestle

Pellet press with die set

FTIR spectrometer

Procedure:

Drying: Ensure the KBr powder is completely dry by heating it in an oven at approximately

105°C for at least one hour to remove any absorbed moisture, which can interfere with the

spectrum.[11]

Sample Preparation: Weigh approximately 1-2 mg of the 2-Amino-3-nitrobenzaldehyde
sample.[12]

Mixing and Grinding: Add the sample to an agate mortar along with 100-200 mg of the dried

KBr powder.[12] Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous

powder is obtained.[11][13] This minimizes light scattering and produces a high-quality

spectrum.

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and

place it in a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a

thin, transparent, or translucent pellet.[12]
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Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a

background scan. This is crucial to account for atmospheric CO2 and water vapor, as well as

any instrumental artifacts.

Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample

holder. Position the holder in the spectrometer's sample compartment.

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range

is from 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The resulting spectrum should be plotted as Transmittance (%) versus

Wavenumber (cm⁻¹).

Visualization of the Interpretation Workflow
The logical flow for interpreting the FTIR spectrum of 2-Amino-3-nitrobenzaldehyde is

illustrated below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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